N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic compound featuring a 1,4-benzodioxin ring linked to a 3,4,5-trimethoxybenzamide moiety. This compound has drawn attention in medicinal chemistry due to structural similarities with bioactive molecules targeting enzymes like α-glucosidase, lipoxygenase, and cholinesterases .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-21-15-8-11(9-16(22-2)17(15)23-3)18(20)19-12-4-5-13-14(10-12)25-7-6-24-13/h4-5,8-10H,6-7H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTIRVLLNWBZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
This compound is characterized by a complex structure that includes a benzodioxin moiety and a trimethoxybenzamide group. The molecular formula is with a molecular weight of approximately 303.33 g/mol. The synthesis typically involves multi-step reactions that can yield various derivatives with differing biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and receptor interactions.
Anticancer Properties
A notable study synthesized derivatives of benzofuran-based 3,4,5-trimethoxybenzamide and evaluated their antiproliferative activity against several cancer cell lines. Among these derivatives, one showed significant cytotoxicity with IC50 values indicating potent activity against the MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 3.01 |
| HCT-116 | 5.20 |
| HT-29 | 9.13 |
| HeLa | 11.09 |
| HEK-293 (normal) | >30 |
These results suggest that the compound selectively inhibits tumor cell growth while sparing normal cells .
The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, which is critical for cell division. The compound induced G2/M phase arrest in HeLa cells, indicating a disruption in the cell cycle that leads to apoptosis in cancer cells . This mechanism aligns with other known tubulin inhibitors like combretastatin A-4 (CA-4).
Receptor Interactions
In addition to its anticancer properties, this compound exhibits interactions with various neurotransmitter receptors. Specifically, it has been reported to antagonize D2 dopamine and 5-HT3 serotonin receptors. This receptor activity suggests potential applications in managing nausea and vomiting by inhibiting emetic pathways in the central nervous system .
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy:
- Antiproliferative Activity : A series of derivatives were tested against multiple cancer cell lines with promising results indicating that modifications to the benzodioxin structure could enhance efficacy.
- Mechanistic Insights : Research demonstrated that the compound's ability to disrupt tubulin dynamics correlates with its cytotoxic effects across different cancer types.
- Receptor Antagonism : The antagonistic effects on dopamine and serotonin receptors provide insights into potential therapeutic uses beyond oncology.
Comparison with Similar Compounds
A. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)
- Structure : Replaces the benzodioxin ring with a 4-bromophenyl group.
- Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .
B. Sulfonamide Derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide)
- Structure : Substitutes the benzamide group with a sulfonamide linker.
- Synthesis : Derived from 2,3-dihydro-1,4-benzodioxin-6-amine and aryl sulfonyl chlorides under basic conditions .
- Activity : Exhibits antibacterial properties (e.g., against E. coli and S. aureus) and moderate lipoxygenase inhibition (IC₅₀: 45–75 µM) .
C. Anti-diabetic 2-[Benzodioxinyl-sulfonylamino]acetamides
- Structure : Combines benzodioxin-sulfonamide with substituted phenylacetamide groups.
- Synthesis : Parent sulfonamide intermediate is alkylated with 2-bromoacetamides in DMF using LiH .
- Activity : Weak to moderate α-glucosidase inhibition (IC₅₀: 81–86 µM for active derivatives vs. 37 µM for acarbose) .
D. 1,4-Dioxane-Containing Flavones and Coumarins
- Structure: Flavonoid or coumarin core fused with a 1,4-dioxane ring.
- Activity : Significant antihepatotoxic effects (e.g., reduction in SGOT/SGPT levels comparable to silymarin) .
Structure-Activity Relationships (SAR)
- Benzodioxin vs. Phenyl Rings : The benzodioxin ring enhances metabolic stability compared to simple phenyl groups, as seen in anti-diabetic sulfonamides .
- Trimethoxybenzamide vs. Sulfonamide : The trimethoxybenzamide group may improve membrane permeability but reduces enzyme inhibition potency compared to sulfonamide derivatives .
- Substituent Effects : Electron-withdrawing groups (e.g., bromine in Compound I) enhance crystallinity but may reduce solubility, impacting bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
